
3,5-Dichlorobenzamide
Overview
Description
3,5-Dichlorobenzamide is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzamide, where two chlorine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichlorobenzamide can be synthesized through the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at 60°C. The reaction typically yields a series of dichlorobenzamide derivatives .
Industrial Production Methods: In industrial settings, 3,5-dichlorobenzoyl chloride, a key intermediate, is prepared from 3,5-dichlorobenzonitrile. This intermediate is then reacted with various arylamines to produce this compound derivatives .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorobenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with arylamines to form various derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Substitution Reactions: Typically involve arylamines and are carried out in N,N′-dimethylformamide solution at elevated temperatures (around 60°C).
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products: The major products formed from these reactions are various dichlorobenzamide derivatives, which can be further characterized by nuclear magnetic resonance and infrared spectroscopy .
Scientific Research Applications
3,5-Dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various benzamide derivatives.
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activities.
Industry: It is used in the production of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of 3,5-dichlorobenzamide and its derivatives involves interactions with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of certain enzymes or interference with cellular processes. The exact molecular pathways depend on the specific derivative and its target .
Comparison with Similar Compounds
- 2,6-Dichlorobenzamide
- 4-Chlorobenzamide
- 2,4-Dichlorobenzamide
Comparison: 3,5-Dichlorobenzamide is unique due to the specific positioning of chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Biological Activity
3,5-Dichlorobenzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of benzamide with two chlorine atoms substituted at the 3 and 5 positions on the benzene ring. Its chemical formula is C7H6Cl2N, and it has a molecular weight of 177.04 g/mol. The presence of chlorine atoms significantly influences its lipophilicity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Antimicrobial Activity : Studies have indicated that it possesses antimicrobial properties against various strains of bacteria and fungi.
- Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines, making it a candidate for anticancer drug development.
Biological Activity Data
The following table summarizes the biological activities reported for this compound based on various studies:
Activity | Target/Model | Effect | Reference |
---|---|---|---|
Antimicrobial | E. coli | Inhibition of growth | |
Cytotoxicity | T47D breast cancer cells | IC50 = 86 μg/mL | |
Enzyme inhibition | Various metabolic enzymes | Reduced activity |
Case Studies
- Antimicrobial Studies : In a study examining various arylamides, including this compound, it was found to have significant antimicrobial activity against multiple strains of bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting potential for therapeutic applications in treating infections caused by resistant strains .
- Cytotoxicity Assessment : A cytotoxicity assay performed on T47D breast cancer cells revealed that this compound exhibited a notable IC50 value of 86 μg/mL. This indicates that the compound is more potent than some conventional chemotherapeutic agents like 5-fluorouracil (IC50 = 213 μg/mL), highlighting its potential as an anticancer agent .
- Enzyme Interaction Studies : Research exploring the interaction of this compound with specific metabolic enzymes showed that it could inhibit their activity effectively. This inhibition could lead to altered metabolic pathways in treated cells, potentially resulting in therapeutic benefits or toxic effects depending on the context .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5-Dichlorobenzamide, and what reaction conditions are critical for optimizing yield?
- Methodology : this compound is synthesized via two primary routes:
- Route 1 : Reacting 3,5-dichlorobenzoyl chloride with arylamines (e.g., 2-chloro- or 4-chloroaniline) in N,N′-dimethylformamide (DMF) at 60°C. This method achieves moderate to high yields and requires purification via recrystallization .
- Route 2 : Starting from m-xylene, sequential side-chain chlorination, ring chlorination, hydrolysis, and decarbonylation yield 3,5-dichlorobenzoyl chloride, which is then reacted with ammonia. Optimal conditions include controlled chlorination temperatures (40–60°C) and hydrolysis under reflux, achieving a final yield of ~63% .
- Critical Parameters : Solvent choice (DMF enhances reactivity), reaction temperature (60°C minimizes side reactions), and stoichiometric ratios of reagents.
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure by identifying aromatic proton environments and carbonyl groups. For example, the carbonyl carbon in this compound resonates at ~167 ppm .
- Infrared Spectroscopy (IR) : Stretching vibrations for the amide group (C=O at ~1650–1680 cm) and aromatic C-Cl bonds (600–800 cm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (190.03 g/mol) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines :
- Avoid inhalation of dust (S22 safety code) and contact with skin/eyes. Use PPE (gloves, goggles) and work in a fume hood .
- Store away from heat sources (P210) and ensure proper ventilation to prevent vapor accumulation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction reveals bond lengths, angles, and packing motifs. For example, 3,5-Dichloro-N-(2-chlorophenyl)benzamide crystallizes in a triclinic system (space group Pī) with unit cell parameters a = 5.047 Å, b = 10.28 Å, c = 13.36 Å. Hydrogen-bonding networks between amide groups and chlorinated aryl rings stabilize the lattice .
- Applications : Structural insights guide the design of derivatives with enhanced bioactivity or crystallinity for drug formulation.
Q. What molecular mechanisms underlie the inhibition of T-type calcium channels by this compound derivatives?
- Methodology : Cryo-EM studies show that derivatives like ML218 bind to Cav3.2 channels via two poses: (1) the dichlorobenzamide group occupies the II-III fenestration, while hydrophobic tails block the ion-conducting pore; (2) polar tails interact with the IV-I fenestration, disrupting ion flow. Mutagenesis and electrophysiology validate these binding modes .
- Implications : This dual-binding mechanism informs the development of selective ion channel modulators for neurological disorders.
Q. How can reaction conditions be optimized to scale up this compound synthesis while minimizing byproducts?
- Methodology :
- Chlorination Optimization : Use FeCl as a catalyst for controlled ring chlorination, maintaining temperatures below 60°C to prevent over-chlorination .
- Solvent Selection : Ethanol or DMF improves solubility during amidation, reducing unreacted intermediates .
- Yield Monitoring : Track reaction progress via TLC or HPLC, isolating products at 65–70% conversion to balance purity and efficiency .
Q. What analytical challenges arise in detecting this compound residues in environmental samples?
- Methodology :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges concentrates trace residues from soil or water .
- Detection : Programmed temperature vaporization-GC-MS (PTV-GC-MS) using 3,5-Dichlorobenzonitrile as an internal standard improves sensitivity (LOD < 0.1 ppb). Calibration curves must account for matrix effects in complex samples (e.g., onions) .
Properties
IUPAC Name |
3,5-dichlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELNZTRPJTUOIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208537 | |
Record name | 3,5-Dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5980-23-4 | |
Record name | 3,5-Dichlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5980-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichlorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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